Technical Guide: Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate
Technical Guide: Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate
Late-Stage Functionalization Reagent for Drug Discovery
Executive Summary
Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate (CAS: 1211516-09-6 / 2408957-68-4) is a specialized reagent designed for the Minisci-type decarboxylative C–H functionalization of heteroarenes. Often categorized under "Diversinates" or "Innately Radical" reagents, it allows medicinal chemists to append a 5-(tert-butyl)oxazole moiety directly onto basic heterocycles (e.g., pyridines, quinolines, diazines) without de novo synthesis. This guide details its physicochemical profile, radical mechanism, and a validated protocol for high-throughput parallel synthesis.
Part 1: Physicochemical Profile & Stability
This reagent is the potassium salt of the corresponding oxazole-2-carboxylic acid.[1][2] The salt form is engineered for superior shelf-stability compared to the free acid, which is prone to spontaneous thermal decarboxylation.
| Property | Specification |
| Chemical Name | Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate |
| Structure | Oxazole ring, 5-tert-butyl, 2-COO⁻ K⁺ |
| Molecular Weight | ~207.27 g/mol |
| Appearance | White to off-white free-flowing solid |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Toluene, Hexanes |
| Stability | Hygroscopic.[2][3] Stable at -20°C. Avoid acidic environments during storage to prevent premature decarboxylation. |
| Reactivity Class | Radical Precursor (Nucleophilic Radical Source) |
Handling Precaution: While the potassium salt is stable, acidification generates the free acid (
Part 2: Mechanistic Principles (Radical C–H Functionalization)
The utility of this reagent lies in its ability to generate a nucleophilic carbon-centered radical at the oxazole C2 position via oxidative decarboxylation .
The Minisci Mechanism
-
Oxidation: The carboxylate is oxidized (via Ag(I)/Persulfate or Photocatalysis) to a carboxyl radical (
). -
Decarboxylation: Rapid loss of
generates the key 5-(tert-butyl)oxazol-2-yl radical. -
Addition: This nucleophilic radical attacks the most electron-deficient position of a protonated heterocycle (the substrate).
-
Re-aromatization: Oxidative hydrogen abstraction restores aromaticity, yielding the coupled product.
Mechanistic Pathway Diagram[4][5]
Caption: Oxidative decarboxylation pathway transforming the carboxylate salt into a reactive nucleophilic radical.
Part 3: Synthetic Applications & Validated Protocol
The most robust method for this specific reagent utilizes a Silver(I)/Persulfate system. This protocol is preferred over photoredox methods for this specific salt due to the high oxidation potential required to generate the radical efficiently.
Validated Protocol: Ag-Catalyzed Decarboxylation
Scale: 0.1 mmol to 1.0 mmol (Parallel Synthesis Compatible)
Reagents:
-
Substrate: Heterocycle (e.g., Pyridine, Quinoline) (1.0 equiv)
-
Reagent: Potassium 5-(tert-butyl)-1,3-oxazole-2-carboxylate (2.0 – 3.0 equiv)
-
Catalyst: Silver Nitrate (
) (0.2 – 0.5 equiv) -
Oxidant: Potassium Persulfate (
) or Ammonium Persulfate (2.0 – 3.0 equiv) -
Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Critical for activating the substrate
-
Solvent: DCM/Water (biphasic 1:1) or DMSO/Water.
Step-by-Step Methodology:
-
Substrate Activation: Dissolve the heterocycle substrate (1.0 equiv) in DCM. Add TFA (1.0 equiv) to protonate the nitrogen, lowering the LUMO energy and making the ring susceptible to nucleophilic radical attack.
-
Aqueous Phase Prep: In a separate vial, dissolve the Oxazole Carboxylate (2.5 equiv),
(0.3 equiv), and (2.5 equiv) in distilled water. -
Biphasic Initiation: Add the aqueous solution to the organic substrate layer.
-
Reaction: Vigorously stir the biphasic mixture at 40°C–50°C for 2–4 hours. Note: Vigorous stirring is essential to maximize interfacial surface area.
-
Quench & Workup: Cool to RT. Neutralize with sat.
. Extract with DCM (3x). Dry organics over . -
Purification: Concentrate and purify via silica flash chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Ag-catalyzed decarboxylative functionalization.
Part 4: Troubleshooting & Optimization (Expert Insights)
1. "The reaction turns black immediately."
-
Cause: Silver oxide precipitation or rapid decomposition of the oxidant.
-
Solution: This is normal for Minisci reactions.[6] Ensure the stirring is vigorous (vortexing if possible) to maintain the emulsion. If yield is low, add the oxidant portion-wise over 1 hour.
2. Low Conversion of Substrate.
-
Cause: The radical is quenching (proto-decarboxylation) before attacking the heterocycle.
-
Solution: Increase the concentration of the substrate. Minisci reactions follow second-order kinetics regarding the radical capture. Reducing solvent volume often boosts yields.
3. Regioselectivity Issues.
-
Insight: The 5-(tert-butyl)oxazol-2-yl radical is nucleophilic. It will preferentially attack the C2 or C4 position of pyridines/quinolines (the most electron-deficient sites).
-
Control: Steric blocking at C2 can force substitution to C4.
4. Compatibility.
-
Avoid: Substrates with easily oxidizable groups (free thiols, electron-rich anilines) may compete with the carboxylate for the oxidant. Protect these groups prior to reaction.
References
-
Baran, P. S., et al. (2012). "Innately Radical Heteroaromatic Functionalization." Journal of the American Chemical Society. A foundational text on using sulfinate and carboxylate salts for direct C-H functionalization.
-
Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron. The original description of the mechanistic underpinnings.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles." Med.[7] Chem. Commun. Review of applications in drug discovery.[3][7][8][9][10]
-
Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
Sources
- 1. potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate [coreyorganics.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
